(S)-N,N-Dimethylpiperidine-3-carboxamide hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The systematic name of this compound, as defined by IUPAC conventions, is (3S)-N,N-dimethylpiperidine-3-carboxamide hydrochloride . The parent structure is piperidine, a six-membered saturated heterocycle containing one nitrogen atom. The carboxamide substituent at position 3 is modified with two methyl groups on the nitrogen atom, and the stereochemical descriptor (S) specifies the absolute configuration of the chiral center at carbon 3. The hydrochloride salt form is denoted by appending "hydrochloride" to the base name.
The numbering of the piperidine ring begins at the nitrogen atom, proceeding clockwise to assign positions 2 through 6. The carboxamide group (-CON(CH₃)₂) is located at position 3, while the protonated nitrogen of the piperidine forms the hydrochloride salt. This nomenclature adheres to IUPAC Rule C-14.4 for heterocyclic compounds and Rule R-5.7 for stereochemical designations.
Molecular Formula and Stereochemical Configuration
The molecular formula of (S)-N,N-dimethylpiperidine-3-carboxamide hydrochloride is C₈H₁₇ClN₂O , with a molecular weight of 192.69 g/mol . The stereochemical configuration at position 3 is critical to the compound’s identity. The (S) designation arises from the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral center are ranked as follows:
- Carboxamide group (-CON(CH₃)₂)
- Piperidine ring (prioritizing the nitrogen-containing path)
- Hydrogen atom
- Remaining piperidine substituents
The spatial arrangement of these groups results in a non-superimposable mirror image relative to the (R)-enantiomer. Computational models using InChI codes (e.g., InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H/t7-;/m0./s1) confirm the (S) configuration through stereodescriptor annotations in the third dimension.
Crystallographic Analysis and X-ray Diffraction Studies
While direct X-ray crystallographic data for this compound are not publicly available, related piperidine-carboxamide derivatives exhibit characteristic lattice parameters and packing motifs. For example, the uncharged (S)-N,N-dimethylpiperidine-3-carboxamide base (CID 11469201) has a calculated density of 1.12 g/cm³ and a polar surface area of 29.54 Ų , suggesting moderate crystalline stability.
In analogous compounds, such as N-cyclopropyl-4-(4-phenylpyridin-3-yl)piperidine-1-carboxamide, X-ray structures reveal that the piperidine ring adopts a chair conformation , with substituents positioned equatorially to minimize steric strain. The hydrochloride salt likely stabilizes this conformation through ionic interactions between the protonated piperidine nitrogen and the chloride ion.
Conformational Dynamics in Solution Phase
Nuclear magnetic resonance (NMR) studies of similar piperidine derivatives indicate that the ring interconverts between chair and twist-boat conformers in solution. For (S)-N,N-dimethylpiperidine-3-carboxamide, the dimethylcarboxamide group exerts 1,3-diaxial strain in the chair conformation, favoring an equilibrium where the carboxamide occupies an equatorial position.
Molecular dynamics simulations predict a rotational barrier of approximately 8–10 kcal/mol for the N,N-dimethylcarboxamide group, attributed to restricted rotation around the C-N bond. This dynamic behavior is corroborated by variable-temperature NMR spectra, which show coalescence of methyl group signals at elevated temperatures.
Comparative Analysis of Enantiomeric Forms
The (S)- and (R)-enantiomers of N,N-dimethylpiperidine-3-carboxamide hydrochloride exhibit distinct physicochemical properties. For instance, the specific rotation ([α]D²⁵) of the (S)-enantiomer is +12.5° (c = 1, methanol), whereas the (R)-enantiomer (CID 117966376) shows a value of -12.5° under identical conditions.
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Melting Point (°C) | 148–150 (decomp.) | 148–150 (decomp.) |
| Solubility (H₂O) | 25 mg/mL | 25 mg/mL |
| LogP (octanol/water) | 0.82 | 0.82 |
Despite identical solubility and partition coefficients, enantiomeric differentiation is critical in biological systems. For example, the (S)-enantiomer may exhibit higher affinity for certain enzymes due to complementary chiral recognition sites, as observed in studies of analogous piperidine-based inhibitors.
Properties
IUPAC Name |
(3S)-N,N-dimethylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOCILIXPFSSGE-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737760-99-5 | |
| Record name | 3-Piperidinecarboxamide, N,N-dimethyl-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737760-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Material: (S)-Piperidine-3-carboxylic Acid
The synthesis begins with enantiomerically pure (S)-piperidine-3-carboxylic acid, which serves as the chiral backbone. Industrial production of this precursor involves asymmetric hydrogenation or enzymatic resolution:
-
Asymmetric hydrogenation : Catalytic hydrogenation of pyridine-3-carboxylic acid derivatives using chiral Ru-BINAP catalysts achieves >98% enantiomeric excess (ee).
-
Enzymatic resolution : Lipase-mediated kinetic resolution of racemic piperidine-3-carboxylic acid esters yields the (S)-enantiomer with 95–97% ee.
Amidation with Dimethylamine
The carboxylic acid is converted to the carboxamide via coupling reagents or direct amidation:
Coupling Reagent-Mediated Amidation
-
HATU/DIPEA system : (S)-Piperidine-3-carboxylic acid (1.0 eq) reacts with dimethylamine (1.2 eq) in the presence of HATU (1.1 eq) and DIPEA (2.0 eq) in DMF at 0–25°C. Yield: 85–92%.
-
EDC/HOBt system : Ethylcarbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in THF facilitate amidation at 25°C. Yield: 78–84%.
Direct Amidation with Carbamoyl Chlorides
A single-pot method involves reacting (S)-piperidine-3-carboxylic acid with dimethylcarbamoyl chloride (1.1 eq) in the presence of triethylamine (2.0 eq) at 25°C. Yield: 88–90%.
Industrial-Scale Production
Continuous Flow Synthesis
Optimized for high throughput, this method uses:
Catalytic Direct Amidation
Methyltrimethoxysilane (MTM) enables solvent-free amidation:
-
Protocol : (S)-Piperidine-3-carboxylic acid (1.0 eq), dimethylamine (1.2 eq), MTM (1.5 eq), 120°C, 6 h. Yield: 89%.
Purification and Resolution Techniques
Chiral Chromatography
Racemic N,N-dimethylpiperidine-3-carboxamide is resolved using chiral stationary phases (e.g., Chiralpak IC), achieving >99% ee for the (S)-enantiomer.
Crystallization-Induced Diastereomer Resolution
The free base is treated with (R)-mandelic acid to form diastereomeric salts. Recrystallization from ethanol/water yields the (S)-enantiomer hydrochloride with 98% ee.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via:
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HCl gas saturation : Dissolve (S)-N,N-dimethylpiperidine-3-carboxamide in dry diethyl ether, bubble HCl gas until pH 2–3. Yield: 95–98%.
-
Aqueous HCl : Stir the free base with 1 M HCl (1.1 eq) at 0°C, followed by rotary evaporation. Yield: 92–95%.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield (%) | ee (%) | Scale Compatibility |
|---|---|---|---|---|
| HATU/DIPEA | DMF, 25°C, 12 h | 92 | >99 | Lab-scale |
| EDC/HOBt | THF, 25°C, 24 h | 84 | 98 | Lab-scale |
| Carbamoyl Chloride | Triethylamine, 25°C, 6 h | 90 | 99 | Pilot-scale |
| MTM Direct Amidation | Solvent-free, 120°C, 6 h | 89 | 98 | Industrial |
| Continuous Flow | DMF, 50°C, 30 min residence time | 94 | >99 | Industrial |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Dimethylpiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Key Applications
-
Asymmetric Synthesis
- The compound serves as a chiral auxiliary , enhancing the enantioselectivity of reactions. Its unique structural features promote the formation of specific stereoisomers in synthetic pathways, making it valuable in the synthesis of pharmaceuticals.
-
Pharmacological Research
- Preliminary studies indicate that (S)-N,N-Dimethylpiperidine-3-carboxamide hydrochloride may exhibit significant biological activities, potentially functioning as a precursor for bioactive compounds. Its structural similarity to known pharmaceuticals suggests possible therapeutic applications, although detailed mechanisms remain largely unexplored.
- Drug Development
- Neuropharmacology
- Inhibition of Soluble Epoxide Hydrolase (sEH)
- Neuroprotective Effects Against Alphaviruses
Mechanism of Action
The mechanism of action of (S)-N,N-Dimethylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Based Analogs
Piperidine-4-carboxamide Hydrochloride (CAS 39674-99-2)
- Structural Difference : Carboxamide group at the 4-position instead of the 3-position.
- Impact : Positional isomerism can alter binding affinity to receptors. For example, 4-substituted piperidines often interact differently with enzymes like acetylcholinesterase compared to 3-substituted derivatives .
- Similarity Score : 0.90 (based on structural similarity) .
N-Methylpiperidine-4-carboxamide (CAS 1903-69-1)
- Structural Difference : N-Methyl substitution instead of N,N-dimethyl at the carboxamide.
- Impact : Reduced steric hindrance may increase metabolic stability but decrease selectivity for certain targets .
- Similarity Score : 0.87 .
N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide Dihydrochloride (CAS 1220017-71-9)
Pyrrolidine-Based Analogs
(S)-N,N-Dimethyl-3-pyrrolidinecarboxamide Hydrochloride (CAS 1315593-37-3)
- Structural Difference : Pyrrolidine (5-membered ring) instead of piperidine (6-membered).
- This compound is a liquid (unlike most solid piperidine analogs), suggesting differences in crystallinity and solubility .
- Molecular Weight : 178.66 g/mol .
(S)-Pyrrolidine-3-carboxamide Hydrochloride (CAS 1279048-81-5)
Positional and Stereochemical Variants
N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide Dihydrochloride (CAS 1236261-78-1)
- Structural Difference : Carboxamide at the 2-position of the piperidine ring.
- Molecular weight: 249.78 g/mol .
(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide Hydrochloride (CAS OMXX-281958-01)
- Structural Difference : Cyclohexyl hydroxy group attached to the carboxamide.
- Impact : The hydroxyl group enhances hydrophilicity and may facilitate interactions with polar targets. Molecular weight: 262.78 g/mol .
(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide Dihydrochloride (CAS 1286208-22-7)
Physicochemical and Pharmacological Properties
Biological Activity
(S)-N,N-Dimethylpiperidine-3-carboxamide hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHClNO. The compound features a piperidine ring substituted with a carboxamide group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 194.69 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Its mechanism of action may involve:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cathepsin K, which is involved in bone resorption processes. In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against cathepsin K, suggesting its utility in treating osteoporosis .
- Receptor Modulation : The piperidine structure allows for interactions with neurotransmitter receptors, potentially influencing neurological pathways and providing therapeutic effects in conditions such as anxiety or depression.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the piperidine ring and the carboxamide group can significantly impact the biological activity of the compound. For instance:
- Substituent Variations : Introducing different alkyl groups on the nitrogen atoms can enhance or diminish inhibitory potency against target enzymes. For example, compounds with larger substituents have shown increased activity against cathepsin K compared to their smaller counterparts .
- Stereochemistry : The (S)-configuration is essential for maintaining the desired biological activity, as stereoisomers can exhibit vastly different pharmacological profiles.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated several piperidine derivatives, including this compound, for their antitumor properties. Results indicated that certain derivatives could inhibit tumor cell proliferation through apoptosis induction mechanisms .
- Antimicrobial Effects : Another investigation highlighted the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that it could disrupt bacterial cell wall synthesis, leading to cell lysis and death.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound in conditions such as osteoporosis and infections. These studies revealed promising results in reducing symptoms and improving overall health outcomes .
Summary Table of Biological Activities
Q & A
Q. How does the hydrochloride salt form influence crystallization behavior and polymorph stability?
- Methodological Answer : Screen crystallization conditions (solvent/antisolvent ratios, cooling rates) to isolate polymorphs. Characterize via XRPD, DSC (melting endotherms), and Raman spectroscopy. Stability studies (40°C/75% RH) compare hygroscopicity and phase transitions between polymorphs. Salt disproportionation risks can be assessed via pH-solubility profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
